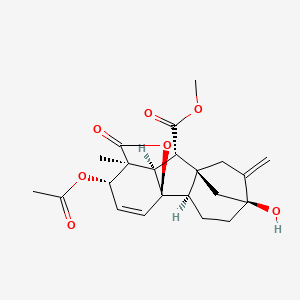
Gibberellic Acid Methyl Ester Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gibberellic Acid Methyl Ester Acetate is a derivative of gibberellic acid, a naturally occurring plant hormone that belongs to the gibberellin family. Gibberellins are diterpenoid acids that play a crucial role in regulating various aspects of plant growth and development, such as seed germination, stem elongation, and flowering . This compound is synthesized to enhance the stability and bioavailability of gibberellic acid for various applications in agriculture and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gibberellic Acid Methyl Ester Acetate typically involves the esterification of gibberellic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of gibberellic acid, the precursor to this compound, is commonly achieved through fermentation processes using the fungus Gibberella fujikuroi. This method involves submerged fermentation or solid-state fermentation, where the fungus is cultured in a nutrient-rich medium to produce gibberellic acid. The acid is then extracted and purified before undergoing esterification to form this compound .
Análisis De Reacciones Químicas
Types of Reactions
Gibberellic Acid Methyl Ester Acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield gibberellic acid and methanol.
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Gibberellic acid and methanol.
Oxidation: Various oxidized derivatives of gibberellic acid.
Substitution: Substituted gibberellic acid esters.
Aplicaciones Científicas De Investigación
Gibberellic Acid Methyl Ester Acetate has a wide range of applications in scientific research:
Mecanismo De Acción
Gibberellic Acid Methyl Ester Acetate exerts its effects by mimicking the action of natural gibberellins. It binds to gibberellin receptors in plant cells, leading to the degradation of DELLA proteins, which are growth repressors. This degradation allows for the activation of genes involved in cell elongation and division, resulting in enhanced plant growth . The molecular targets include the gibberellin receptor GID1 and the DELLA proteins .
Comparación Con Compuestos Similares
Similar Compounds
Gibberellic Acid: The parent compound, which is less stable and bioavailable compared to its methyl ester acetate derivative.
Gibberellin A3 (GA3): Another bioactive gibberellin with similar growth-promoting effects.
Gibberellin A4 (GA4): Known for its high bioactivity in promoting stem elongation.
Uniqueness
Gibberellic Acid Methyl Ester Acetate is unique due to its enhanced stability and bioavailability, making it more effective for agricultural and research applications compared to its parent compound .
Propiedades
Fórmula molecular |
C22H26O7 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
methyl (1R,2R,5S,8S,9S,10R,11S,12S)-12-acetyloxy-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |
InChI |
InChI=1S/C22H26O7/c1-11-9-20-10-21(11,26)7-5-13(20)22-8-6-14(28-12(2)23)19(3,18(25)29-22)16(22)15(20)17(24)27-4/h6,8,13-16,26H,1,5,7,9-10H2,2-4H3/t13-,14+,15-,16-,19-,20+,21+,22-/m1/s1 |
Clave InChI |
LYXOICOQTBVFJY-AXKFECAUSA-N |
SMILES isomérico |
CC(=O)O[C@H]1C=C[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2[C@@]1(C(=O)O3)C)C(=O)OC)O |
SMILES canónico |
CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




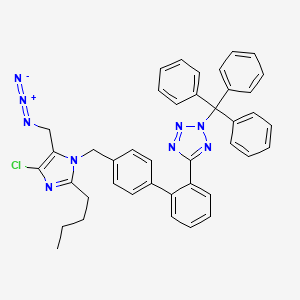

![(3S,3aR,4R,4aS,8aR,9aS)-3-methyl-4-[(E)-2-[(2R,6S)-6-methylpiperidin-2-yl]ethenyl]-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-3H-benzo[f][2]benzofuran-1-one](/img/structure/B13419141.png)
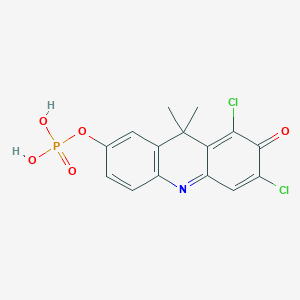
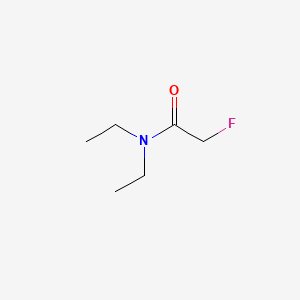
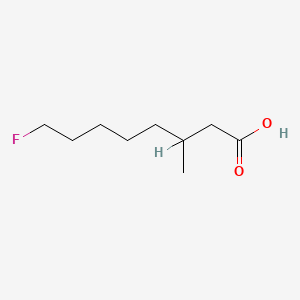
![1-([1,1'-Biphenyl]-4-ylmethyl)azocane](/img/structure/B13419181.png)
![Benzenesulfonic acid, 2-[[2-amino-8-hydroxy-6-[(methylphenylamino)sulfonyl]-1-naphthalenyl]azo]-5-[(chloroacetyl)amino]-, monosodium salt](/img/structure/B13419184.png)

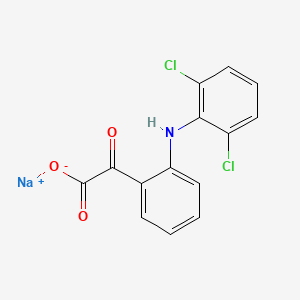
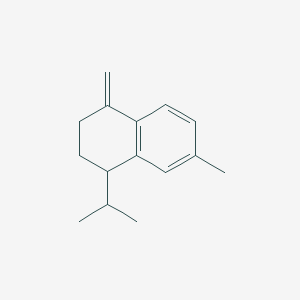
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
